molecular formula C24H25F3N4O6S2 B2956474 3,4,5-triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896026-37-2

3,4,5-triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2956474
CAS No.: 896026-37-2
M. Wt: 586.6
InChI Key: WMKZCKPPCVXRAT-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethoxyphenylaminoethylthio chain and a triethoxybenzamide group. The compound’s structural complexity arises from the combination of electron-rich ethoxy groups, a thiadiazole heterocycle, and a trifluoromethoxy substituent, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O6S2/c1-4-34-17-11-14(12-18(35-5-2)20(17)36-6-3)21(33)29-22-30-31-23(39-22)38-13-19(32)28-15-7-9-16(10-8-15)37-24(25,26)27/h7-12H,4-6,13H2,1-3H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKZCKPPCVXRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N3O4SC_{20}H_{22}F_3N_3O_4S, with a molecular weight of approximately 455.47 g/mol. The structure features a thiadiazole ring, which is known for enhancing the lipophilicity and biological interaction of compounds.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. The MTT assay has been widely used to evaluate cytotoxicity, revealing that modifications in the thiadiazole structure can lead to enhanced anticancer properties.

The proposed mechanism involves:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : Some studies indicate that thiadiazole derivatives can act as inhibitors for specific kinases involved in tumor growth.

Synthesis and Evaluation

A notable study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting promising anticancer potential .

CompoundCell LineIC50 Value (μM)
3dHeLa29
3cMCF-773
Target CompoundMCF-7TBD

Comparative Studies

In comparative studies with other nitrogen-rich heterocycles like oxadiazoles and triazoles, thiadiazole derivatives were found to possess superior cytotoxic effects due to their structural properties that enhance cellular uptake and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound ID/Name Key Substituents Key Functional Groups Reference
Target Compound 3,4,5-Triethoxybenzamide, 4-(trifluoromethoxy)phenylaminoethylthio, thiadiazole Amide, thiadiazole, trifluoromethoxy, ethoxy N/A
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Acetylpyridinyl, phenyl Amide, thiadiazole, acetyl
8c (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic acid ethyl ester) Benzoyl, phenyl, ethyl ester Amide, thiadiazole, ester
Nitazoxanide derivative (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) Difluorobenzamide, chlorothiazole Amide, thiazole, halogen
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene, methylphenyl Imine, thiadiazole
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups in analogs like 8c or ’s 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide .
  • Thiadiazole vs.
  • Substituent Position : The triethoxy groups on the benzamide moiety may enhance solubility compared to unsubstituted benzamides (e.g., 8a ) but reduce crystallinity, as seen in lower melting points for ethoxy-substituted analogs .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives with bulky substituents (e.g., 8a , mp 290°C) typically exhibit higher melting points than less substituted analogs (e.g., 8c , mp 210°C) . The target compound’s triethoxy groups may lower its mp compared to 8a due to reduced packing efficiency.
  • Spectroscopic Data :
    • IR : Expected C=O stretches (~1650–1680 cm⁻¹) and C=S (~1240–1255 cm⁻¹) align with analogs like 8a (1679, 1605 cm⁻¹) and ’s triazoles .
    • NMR : The trifluoromethoxyphenyl group would produce distinct ¹⁹F signals, while ethoxy protons resonate at δ ~1.3–4.3 ppm, comparable to 8b (δ 1.36 for CH₃, δ 4.35 for CH₂) .

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